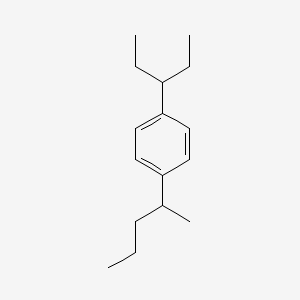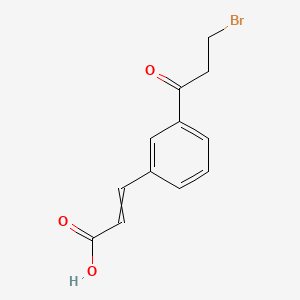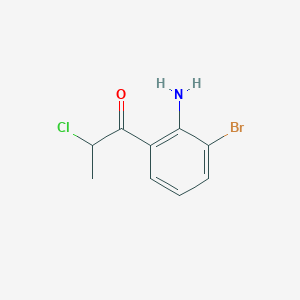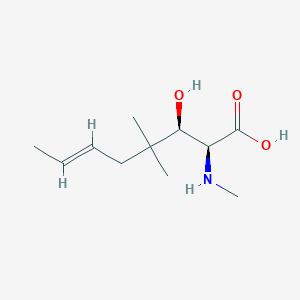
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound that features a bromine, trifluoromethoxy, and chlorine substituent on a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Trifluoromethoxylation: Addition of a trifluoromethoxy group to the brominated phenyl ring.
Chloropropanone Formation: Reaction of the intermediate with chloropropanone under specific conditions to yield the final product.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one include:
1-(2-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Chloro-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one: Similar structure but with chlorine and bromine atoms swapped.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications in different fields.
Propriétés
Formule moléculaire |
C10H7BrClF3O2 |
|---|---|
Poids moléculaire |
331.51 g/mol |
Nom IUPAC |
1-[2-bromo-3-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3O2/c11-9-6(4-7(16)5-12)2-1-3-8(9)17-10(13,14)15/h1-3H,4-5H2 |
Clé InChI |
MSEFJAYIRLPJIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)


![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)







